molecular formula C4H3N3O3 B3327357 4-Nitro-1H-imidazole-2-carbaldehyde CAS No. 33543-81-6

4-Nitro-1H-imidazole-2-carbaldehyde

Cat. No. B3327357
CAS RN: 33543-81-6
M. Wt: 141.09 g/mol
InChI Key: MDIIOVRYTOGGBO-UHFFFAOYSA-N
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Description

4-Nitro-1H-imidazole-2-carbaldehyde is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Molecular Structure Analysis

The molecular formula of this compound is C4H3N3O3 . It is a derivative of imidazole, which is a five-membered heterocyclic compound containing two nitrogen atoms .


Chemical Reactions Analysis

Imidazole derivatives, including this compound, are known for their versatile reactivity. They serve as key building blocks for the preparation of diverse heterocyclic compounds and pharmaceutical intermediates .

Scientific Research Applications

Synthesis of pH-Sensitive Spin Probes

4-Nitro-1H-imidazole-2-carbaldehyde has been utilized in the synthesis of pH-sensitive spin probes. Specifically, 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides were prepared by oxidation and nitrosation of 4,5,5-trimethyl-2,5-dihydro-1H-imidazol-1-ols. These compounds were then converted to 5-(di)alkylamino-4H-imidazole 3-oxides and treated with AlkMgX, followed by oxidation to yield stable nitroxides, which are pH-sensitive spin probes (Kirilyuk et al., 2003).

Facilitating Organic Synthesis

The compound has facilitated the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes via copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes. This process is notable for preserving the aldehyde group and employs cheap catalysts under mild conditions, contributing to high atom economy (Li et al., 2015).

Green Synthesis in Aqueous Medium

Imidazole has been used as a mild Lewis basic catalyst for the Henry reactions in aqueous medium. This method efficiently synthesizes 2-nitroalkanols and is notable for its mild reaction conditions and avoidance of specific side reactions. It's a step towards green synthesis, utilizing water as the reaction medium and allowing the recycling of the catalyst (Phukan et al., 2008).

Building Blocks in Medical Chemistry

This compound derivatives have been used as building blocks in medical chemistry. Derivatives like 4-methyl-5-imidazole carbaldehyde have been used to synthesize various biologically active molecules. The versatility of these compounds is demonstrated by their transformation into various derivatives like benzoxazole, benzothiazole, and benzoimidazole, potentially displaying biological activities (Orhan et al., 2019).

Synthesis of Alkaloids

The compound has played a crucial role in synthesizing 2-amino-1H-imidazol-4-carbaldehyde derivatives, which are key building blocks for synthesizing various 2-aminoimidazole alkaloids. These alkaloids include oroidin, hymenidin, dispacamide, monobromodispacamide, and ageladine A, highlighting its significance in synthetic organic chemistry (Ando & Terashima, 2010).

Safety and Hazards

Imidazole derivatives can be hazardous. Prolonged or repeated exposure can lead to sensitization, causing allergic reactions in some individuals . Furthermore, long-term exposure to this compound has been linked to an increased risk of cancer .

properties

IUPAC Name

5-nitro-1H-imidazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O3/c8-2-3-5-1-4(6-3)7(9)10/h1-2H,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIIOVRYTOGGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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